Nonabromodiphenyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRHBNRLQMLULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881107 | |
| Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63387-28-0, 63936-56-1 | |
| Record name | 2,2',3,3',4,4',5,5',6-Nonabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063387280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonabromodiphenyl ether (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063936561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentabromo(tetrabromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,4',5,5',6-NONABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O56GK0P1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Dynamics of Nonabromodiphenyl Ether
Sources and Release Pathways of Nonabromodiphenyl Ether into the Environment
Anthropogenic Sources and Industrial Uses
This compound (nonaBDE) is not intentionally produced or used as a standalone commercial product. Instead, its primary route into commerce and the environment is as a component of commercial polybrominated diphenyl ether (PBDE) flame retardant mixtures. Specifically, nonaBDE congeners are found in commercial decabromodiphenyl ether (c-decaBDE) and commercial octabromodiphenyl ether (c-octaBDE) formulations. nih.govdcceew.gov.au
The c-decaBDE mixture, which is predominantly composed of decabromodiphenyl ether (BDE-209), typically contains nonaBDE at concentrations of up to 3% by weight. nih.gov Similarly, c-octaBDE is a mixture of several PBDEs, including hexa-, hepta-, octa-, and nonabromodiphenyl ethers. These commercial products are additive flame retardants, meaning they are physically mixed with polymers rather than chemically bonded. This facilitates their potential release into the environment over the product's lifecycle.
The industrial application of these mixtures is extensive. They are incorporated into a wide array of products to meet fire safety standards. Key uses include:
Plastics and Polymers: C-decaBDE is frequently used in high-impact polystyrene (HIPS) for television and computer casings, as well as in acrylonitrile-butadiene-styrene (ABS) polymers used for electronic equipment housings. dcceew.gov.au
Textiles: Flame-retardant textiles used in upholstery, curtains, and building materials often contain these PBDE mixtures. nih.gov
Rubber Products: Applications include wire insulation and conveyor belts. nih.gov
Adhesives, Sealants, and Coatings: To a lesser extent, PBDEs are used in these materials.
While production of many PBDEs has been phased out in numerous countries due to their recognition as persistent organic pollutants (POPs) under the Stockholm Convention, a significant reservoir of nonaBDE exists in products still in use and in waste streams. dcceew.gov.au
Industrial Applications of Commercial PBDE Mixtures Containing this compound
| Product Category | Specific Applications | Commercial Mixture |
|---|---|---|
| Plastics & Resins | Housings for electronics (TVs, computers), wire insulation, electrical equipment | c-decaBDE, c-octaBDE |
| Textiles | Upholstery, curtains, building insulation, carpets | c-decaBDE |
| Rubber | Conveyor belts, seals | c-decaBDE |
| Building Materials | Insulation foams | c-decaBDE |
Formation and Transformation Pathways from Higher Brominated Diphenyl Ethers
A significant source of nonaBDE in the environment is the degradation of higher brominated diphenyl ethers, primarily decabromodiphenyl ether (BDE-209). dcceew.gov.au BDE-209 can undergo debromination, a process where bromine atoms are removed from the molecule, resulting in the formation of lower-brominated congeners, including the three nonaBDE isomers (BDE-206, BDE-207, and BDE-208). This transformation can occur through both abiotic and biotic pathways.
Abiotic Transformation (Photolysis): Photolytic degradation is a key abiotic pathway for the transformation of BDE-209. When exposed to sunlight, BDE-209 is photolytically labile and can break down, forming various debromination products, including nonaBDEs. nih.govwikipedia.org The rate of this degradation is highly dependent on the environmental matrix. Studies have shown that the half-life of BDE-209 can be very short in certain solvents (less than 15 minutes in toluene) but significantly longer on natural surfaces like soil and sediment (ranging from 40 to 200 hours). nih.govwikipedia.org This process is a continuous source of nonaBDEs and other lower-brominated BDEs in environments exposed to sunlight. Research on the individual nonaBDE congeners has demonstrated their rapid degradation upon exposure to natural sunlight, with half-lives ranging from approximately 4 to 13 minutes, leading to the formation of octa- and hepta-brominated PBDEs. nih.govoup.com
Biotic Transformation (Microbial Debromination): Microorganisms in anaerobic environments, such as sediments and sewage sludge, are capable of biotically debrominating BDE-209 to form nonaBDEs and other less-brominated congeners. wikipedia.orgoup.com This reductive debromination has been observed in laboratory studies using anaerobic sediment microbes. While this process is generally considered slower than photolytic debromination, the vast quantities of BDE-209 accumulated in sediments and sludge make it a significant transformation pathway. cdc.gov Some studies suggest that the debromination of decaBDE in natural sediments of boreal lakes occurs very slowly, if at all, in contrast to more rapid degradation observed in lab studies. acs.org Aerobic bacteria isolated from e-waste recycling areas have also demonstrated the ability to degrade BDE-209 through debromination. nilu.noresearchgate.net
Emission Mechanisms from Products and Waste
As additive flame retardants, nonaBDEs (within commercial mixtures) are not chemically bound to the products they are intended to protect. This physical incorporation allows for their release into the environment throughout the product's life cycle, from manufacturing to disposal.
Volatilization and Abrasion from Products: During their service life, PBDEs can be emitted from consumer products into the indoor and outdoor environment. One primary mechanism is volatilization, where the compounds slowly evaporate from the product surface into the air. These airborne PBDEs can then adsorb onto dust particles. nih.gov Studies have provided experimental evidence of BFR volatilization from source materials followed by deposition to dust, which is a significant vector for human and environmental exposure. nih.gov Mechanical abrasion of products, such as the wear and tear of textiles and plastics, also releases microscopic particles containing these flame retardants into dust.
Leaching from Waste: The disposal of products containing nonaBDE in landfills is a major pathway for environmental contamination. PBDEs can leach from waste materials, particularly from plastics and textiles, into landfill leachate. researchgate.netcopernicus.org The presence of dissolved organic matter, such as humic substances in leachate, can significantly enhance the leaching of PBDEs from waste materials. copernicus.org Landfill leachate can then contaminate groundwater and surface water if not properly contained and treated. copernicus.org E-waste, in particular, is a significant source, and studies simulating landfill conditions have shown that PBDEs can be transferred from e-waste into the aqueous leachate phase. nih.govoup.com
Manufacturing and Recycling Emissions: Emissions also occur during the manufacturing of the commercial PBDE mixtures and during the production of flame-retarded products. researchgate.net Furthermore, recycling processes for materials like e-waste and automotive components can be significant sources of atmospheric PBDEs, including BDE-209 and its associated nonaBDEs. High atmospheric concentrations have been measured indoors and outdoors at electronics and automotive shredding and recycling facilities.
Reported Half-Lives for Photolytic Debromination of BDE-209
| Matrix | Light Source | Reported Half-Life | Reference |
|---|---|---|---|
| Toluene (B28343) | Artificial Sunlight | < 15 minutes | nih.govwikipedia.org |
| Silica (B1680970) Gel | Artificial Sunlight | < 15 minutes | nih.govwikipedia.org |
| Sand | Artificial/Natural Sunlight | 40 - 200 hours | nih.govwikipedia.org |
| Sediment | Artificial/Natural Sunlight | ~53 hours | |
| Soil | Artificial/Natural Sunlight | 150 - 200 hours |
Environmental Distribution and Occurrence of this compound
Atmospheric Distribution and Long-Range Transport Potential
The environmental distribution of nonaBDE is intrinsically linked to that of decaBDE (BDE-209), its parent compound in commercial mixtures. BDE-209, and by extension nonaBDE, has a low vapor pressure, meaning it tends to adsorb to airborne particulate matter rather than existing in the gas phase. This association with particles is a key factor in its atmospheric transport.
Atmospheric concentrations of PBDEs are highly variable, with significantly elevated levels found near source regions. For instance, indoor air at electronics recycling facilities has shown BDE-209 concentrations as high as 650,000 pg/m³, and downwind of automotive shredding facilities, concentrations have reached up to 1,900 pg/m³. nih.gov In the Pearl River Delta region of South China, a major electronics manufacturing hub, atmospheric BDE-209 was the predominant congener, accounting for over 57% of total PBDEs. nih.gov
Aquatic System Contamination (Water, Sediment)
Due to their hydrophobic nature and low water solubility (20-30 µg/L for decaBDE), nonaBDE and other highly brominated PBDEs are not typically found in high concentrations in the water column of aquatic systems. wikipedia.org Instead, they readily partition from water and adsorb to suspended particulate matter, which eventually settles, leading to their accumulation in sediments. researchgate.net Sediments are therefore considered the primary sink for these compounds in aquatic environments. oup.comresearchgate.net
Concentrations of PBDEs in sediments are often highest near industrialized and urbanized areas, which act as sources of contamination through industrial discharges, urban runoff, and atmospheric deposition. For example, sediment samples from rivers and estuaries in Spain and China have shown BDE-209 to be the dominant congener, reflecting the heavy use of deca-BDE commercial mixtures. researchgate.netnih.gov In the Great Lakes, BDE-209 concentrations in surficial sediments of Lake Michigan have been measured at an average of 63 ng/g dry weight. cdc.gov Studies in Arkansas near BFR manufacturing facilities found extremely high concentrations of BDE-209 in sediment, reaching up to 57,000 ng/g dry weight, and also provided evidence of the debromination of BDE-209 into nona- and other lower-brominated congeners within the sediment. researchgate.net
While concentrations in water are low, the presence of PBDEs has been confirmed. nih.gov A study of various water sources (tap, lake, river, reservoir) established methods to detect BDE-209 at concentrations in the ng/L range. nih.gov The contamination of aquatic systems is a significant concern because sediment-bound contaminants can be available to benthic organisms, potentially entering the aquatic food web.
Concentrations of BDE-209 in Sediments from Various Locations
| Location | Concentration Range (ng/g dry weight) | Key Finding | Reference |
|---|---|---|---|
| Rivers and Marine Sediments, Spain | 2 - 132 | Widespread presence of BDE-209 detected. | researchgate.net |
| Daliao River Estuary, China | 0.13 - 1.98 | BDE-209 was the dominant congener. | nih.gov |
| Lake Michigan, USA | ~63 (average surficial) | Fluxes increased toward the present day. | cdc.gov |
| Near BFR Manufacturing, Arkansas, USA | up to 57,000 | Extremely high levels near industrial source. Evidence of debromination to nonaBDEs. | researchgate.net |
| Pearl River Delta, China | Not specified | Comparable to levels in Lake Superior. | researchgate.net |
Terrestrial System Contamination (Soil, Dust)
This compound is not a primary commercial product but rather a component of the technical mixture of Decabromodiphenyl ether (DecaBDE) and a breakdown product of its main congener, BDE-209. As such, its presence in terrestrial ecosystems is intrinsically linked to the widespread use and environmental release of DecaBDE flame retardants. These chemicals are additive, meaning they are physically mixed with polymers in products like electronics, furniture, and textiles, rather than being chemically bound. nih.govoaepublish.com This allows them to leach into the environment throughout the product's life cycle, from manufacturing to disposal. oaepublish.com
Consequently, polybrominated diphenyl ethers (PBDEs) are persistent in environmental matrices, including soil and dust. oaepublish.com BDE-209 is frequently the most abundant congener found in soil and dust samples, indicating that the primary source of contamination is the DecaBDE technical mixture. nih.govnih.govmdpi.com Studies investigating PBDE levels in soils from industrial areas, such as plastic manufacturing plants, have found concentrations ranging from a few nanograms to over 18,000 ng/g dry weight. nih.gov Similarly, concentrations in outdoor and indoor dust can be substantial, with BDE-209 being a primary congener detected. nih.govoup.com
The contamination of soil and dust with nonabromodiphenyl ethers occurs as BDE-209 undergoes degradation in these terrestrial environments. For instance, the photolytic degradation of BDE-209 has been observed in soil and house dust, leading to the formation of lower brominated congeners, including the three this compound congeners: BDE-206, BDE-207, and BDE-208. oup.comoup.com This transformation is a significant pathway for the in-situ formation of nonaBDEs in the terrestrial environment.
Environmental Fate and Transformation Processes of this compound
Photolytic Degradation and Debromination Pathways
Photolytic degradation is a primary transformation process for nonabromodiphenyl ethers in the environment. researchgate.net When exposed to natural sunlight, particularly UV radiation, these compounds undergo reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. nih.govresearchgate.netacs.org
Research on the three individual nonaBDE congeners (BDE-206, BDE-207, and BDE-208) has shown they degrade rapidly in various solvents when exposed to natural sunlight. nih.govresearchgate.netacs.org This degradation leads to the formation of octa- and heptabrominated PBDEs. nih.govresearchgate.netacs.org The primary degradation pathways are consistent across different solvent matrices. nih.govresearchgate.netacs.org
The specific debromination pathways can result in the formation of distinct lower brominated congeners. For example, the photolysis of BDE-209 in house dust has been shown to produce all three nonabrominated congeners (BDE-206, BDE-207, and BDE-208), as well as several octabrominated congeners like BDE-196, BDE-197, BDE-201, and BDE-202. oup.comoup.com The presence of congeners such as BDE-202, which is not typically found in commercial octa-BDE mixtures, can serve as an environmental marker for the photolytic debromination of decaBDE into nonaBDEs and subsequently into octaBDEs. oup.comnih.govresearchgate.net
Anaerobic and Aerobic Biodegradation
Biodegradation, mediated by microorganisms, is another crucial process influencing the fate of this compound in the environment. This can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.
Anaerobic Biodegradation: Under anaerobic conditions, such as those found in sewage sludge and sediments, BDE-209 has been shown to undergo microbially mediated reductive debromination to form this compound congeners. nih.govresearchgate.net Studies using sewage sludge have demonstrated the formation of two nonaBDE congeners and six octaBDE congeners from the degradation of BDE-209. nih.govresearchgate.net The debromination primarily occurs at the para and meta positions of the phenyl rings. nih.govresearchgate.net Furthermore, research has confirmed that all three this compound congeners (BDE-206, BDE-207, and BDE-208) can also undergo further reductive debromination themselves under these conditions. nih.govresearchgate.net
Aerobic Biodegradation: While much of the research has focused on anaerobic pathways for highly brominated congeners, aerobic degradation is also a potential transformation route. researchgate.netnih.gov Aerobic biodegradation processes typically proceed at a faster rate than anaerobic degradation and can potentially lead to the complete mineralization of the compounds to carbon dioxide and water. nih.gov Complex bacterial communities have been shown to degrade BDE-209 under aerobic conditions through processes that include debromination, hydroxylation, and the breaking of the ether bond. mdpi.com This suggests that nonabromodiphenyl ethers, as intermediates in this degradation, would also be susceptible to aerobic biodegradation.
Debromination Kinetics and Formation of Lower Brominated Congeners
The rate of debromination, or kinetics, of nonabromodiphenyl ethers is influenced by the environmental matrix and the specific degradation process.
Photolytic Debromination Kinetics: Studies on the photodegradation of the three nonaBDE congeners in solvents under natural sunlight have revealed rapid degradation kinetics. The half-lives for BDE-206, BDE-207, and BDE-208 have been observed to be very short, as detailed in the table below. nih.govresearchgate.netacs.org Among the three, BDE-207 degrades the most rapidly, while BDE-206 is the slowest to degrade. nih.govresearchgate.netacs.org
| This compound Congener | Half-Life Range (minutes) |
| BDE-206 | Slowest degradation |
| BDE-207 | Most rapid degradation |
| BDE-208 | Intermediate degradation |
| Overall Range | 4.25 - 12.78 |
This table summarizes the range of photolytic half-lives observed for nonaBDE congeners in solvent studies. nih.govresearchgate.netacs.org
Anaerobic Debromination Kinetics: In anaerobic environments, the debromination of BDE-209 to nonaBDEs and other products occurs more slowly. In studies using sewage sludge, the degradation of BDE-209 followed pseudo-first-order kinetics, with a rate constant of approximately 1 x 10⁻³ d⁻¹. nih.govresearchgate.net This gradual process leads to a sustained formation of lower brominated congeners, including nonabromodiphenyl ethers, over extended periods. researchgate.net
The debromination of nonabromodiphenyl ethers results in the formation of a variety of lower brominated congeners. Photodegradation primarily yields octa- and heptabrominated PBDEs. nih.govresearchgate.netacs.org The specific congeners formed can be indicative of the degradation pathway. For instance, the ratio of BDE-197 to BDE-201 has been suggested as a potential indicator of BDE-209 degradation in environmental samples. oup.comoup.com The persistence of certain ortho-brominated congeners during debromination by some chemical reductants suggests that debromination preference can be influenced by the position of the bromine atoms (para > meta > ortho). nih.gov
Environmental Exposure and Bioaccumulation of Nonabromodiphenyl Ether
Bioaccumulation Mechanisms in Environmental Compartments
Bioaccumulation is the process by which organisms absorb a substance from their environment at a rate faster than they can excrete it, leading to the concentration of the substance in their tissues. For nonabromodiphenyl ether, this process is influenced by its physicochemical properties and the specific characteristics of different environmental compartments.
The presence of this compound in aquatic environments leads to its uptake and accumulation in a variety of organisms. While specific studies focusing solely on nonaBDE are less common than for other PBDE congeners, its detection in aquatic biota is well-documented. pic.int The primary route of exposure for aquatic organisms is considered to be through their diet. env.go.jppops.intpops.int
In fish, this compound, along with other higher brominated PBDEs, has been detected in various tissues. canada.caresearchgate.net For instance, studies on juvenile lake whitefish (Coregonus clupeaformis) exposed to decabromodiphenyl ether (BDE-209), which can be debrominated to nonaBDE, showed accumulation of BDE-209 and its debromination products, including this compound congeners (BDE-206, BDE-207, and BDE-208), in both liver and carcass tissues. researchgate.net This indicates that fish possess the metabolic capability to transform higher brominated ethers into nonaBDE. canada.caresearchgate.net The accumulation of these compounds is often linked to the lipid content of the tissues. researchgate.net
Aquatic invertebrates, such as mussels and zooplankton, also accumulate this compound. pic.intresearchgate.net These organisms can take up the compound from the water column and through ingestion of contaminated sediment and particulate matter. researchgate.net The detection of nonaBDE in these lower trophic level organisms is significant as they form the base of many aquatic food webs, facilitating the transfer of the contaminant to higher trophic levels. pic.int
Table 1: Detection of this compound (and related compounds) in Aquatic Organisms
| Organism Group | Compound(s) Detected | Key Findings |
|---|---|---|
| Fish | This compound (isomers), Decabromodiphenyl ether | Detected in various tissues; dietary uptake is a key exposure route. env.go.jppops.intpops.int |
| BDE-206, BDE-207, BDE-208 (NonaBDE congeners) | Formed through debromination of BDE-209 in juvenile lake whitefish. researchgate.net | |
| Invertebrates | This compound | Detected in zooplankton and mussels. pic.intresearchgate.net |
| Polybrominated diphenyl ethers (including nonaBDE) | Uptake from sediment is a major pathway for benthic species. researchgate.net |
In terrestrial ecosystems, this compound accumulates in both plants and animals. The compound's persistence and tendency to adsorb to soil and dust contribute to its bioavailability in these environments. diva-portal.org
Studies have reported the presence of higher brominated PBDEs, including nonaBDE, in terrestrial wildlife. diva-portal.org For example, analysis of fat samples from terrestrial predators has shown the presence of this compound congeners (BDE-206, BDE-207, and BDE-208). service.gov.uk This suggests that these animals are exposed to and accumulate nonaBDE, likely through their diet. The discovery of high levels of higher brominated BDEs in the eggs of peregrine falcons raised questions about the exposure of organisms in terrestrial food chains to these compounds. diva-portal.org
While data on the uptake of nonaBDE by plants is limited, the general understanding is that persistent organic pollutants can be taken up from contaminated soil. The strong adsorption of higher brominated PBDEs to soil particles may limit their uptake by plant roots, but surface contamination of plants with contaminated dust is another potential route of entry into the terrestrial food web.
Table 2: Detection of this compound in Terrestrial Biota
| Organism Group | Compound(s) Detected | Key Findings |
|---|---|---|
| Animals | This compound congeners (BDE-206, BDE-207, BDE-208) | Detected in the fat of terrestrial predators. service.gov.uk |
| Higher brominated BDEs | Found in high levels in peregrine falcon eggs, indicating terrestrial food chain exposure. diva-portal.org |
Trophic Transfer and Biomagnification in Food Webs
Trophic transfer is the movement of contaminants from one trophic level to the next in a food web. Biomagnification, a specific type of trophic transfer, occurs when the concentration of a contaminant increases at successively higher levels in the food web.
The potential for this compound to biomagnify in aquatic food webs is a subject of ongoing research. While food web biomagnification has not been consistently observed for octa- and nonaBDE in some aquatic ecosystems, these congeners are detected across various trophic levels, from zooplankton to fish. pic.int This indicates that trophic transfer is occurring, even if clear magnification is not always evident.
Trophic Magnification Factors (TMFs) are used to quantify the biomagnification potential of a chemical in a food web. A TMF greater than 1 indicates that the chemical biomagnifies. For polybrominated diphenyl ethers in general, TMFs have been found to vary. For instance, in a Lake Winnipeg food web, TMFs for different BDE congeners varied, and for BDE-209, a TMF of 0.26 was reported, suggesting trophic dilution. canada.ca However, it is important to note that the debromination of BDE-209 to nonaBDE and other lower brominated congeners within organisms can complicate the interpretation of TMFs for individual compounds. pops.intcanada.ca The metabolism of these compounds can influence their trophic transfer and magnification potential. researchgate.net
In terrestrial food webs, there is evidence to suggest that higher brominated PBDEs can biomagnify. diva-portal.org Studies have reported biomagnification factors (BMFs) greater than 1 for decaBDE in terrestrial species, which implies a potential for its components, including nonaBDE, to also biomagnify. pops.int For example, research on an urban terrestrial food web in North China has provided evidence for the biomagnification of higher brominated PBDE congeners. pops.int
The dynamics of trophic transfer in terrestrial systems are influenced by the specific feeding relationships and the physiology of the organisms involved. The accumulation of nonaBDE in top predators highlights its ability to move up the food chain. service.gov.uk
Bioaccumulation models are valuable tools for predicting the environmental fate and bioaccumulation of chemicals like this compound. wayne.edu These models can integrate various factors, including the chemical's properties, environmental conditions, and the ecological characteristics of the food web, to estimate bioaccumulation factors (BAFs) and trophic magnification factors (TMFs). wayne.edu
Human Exposure Pathways to this compound
Humans can be exposed to this compound (nonaBDE) through various pathways, reflecting its widespread use as a flame retardant in consumer and industrial products. The primary routes of exposure include the consumption of contaminated food, inhalation of indoor dust particles, direct skin contact, and transfer from mother to child during gestation and breastfeeding. Occupational settings, particularly those involving the manufacturing or disposal of products containing brominated flame retardants, represent a significant source of higher-level exposure.
Dietary Intake and Food Chain Accumulation
Dietary intake is a significant pathway for human exposure to nonaBDE, primarily due to its bioaccumulative nature in food chains. As a lipophilic compound, nonaBDE tends to accumulate in the fatty tissues of animals. Consequently, foods of animal origin, especially those with high-fat content, are major dietary sources.
Research has consistently detected polybrominated diphenyl ethers (PBDEs), including nonaBDE congeners, in various food items. Fatty fish, meat, and dairy products are often identified as containing higher levels of these compounds. diva-portal.orgpanda.org Studies have shown that in aquatic environments, PBDEs can accumulate in organisms such as fish and other seafood, which are then consumed by humans. cfs.gov.hkcfs.gov.hknoaa.gov For instance, a study on foods of animal origin found that while BDE-47 and BDE-209 were the dominant congeners, other PBDEs were also present across a range of samples including fish, seafood, meat, poultry, eggs, and dairy products. cfs.gov.hk The cooking process itself may also alter the congener profile, with studies showing that heating fish containing decabromodiphenyl ether (BDE-209) can lead to the formation of nona- and octabrominated congeners. nih.gov
The following table summarizes findings from various studies on the concentration of PBDEs in different food categories.
| Food Category | Dominant PBDE Congeners | Concentration Range (pg/g fresh weight) | Key Findings | Reference |
| Fish | BDE-47, BDE-209 | 13 - 6,600 | Highest PBDE levels found in fish compared to other food groups. | cfs.gov.hk |
| Seafood (other than fish) | BDE-47, BDE-100, BDE-154, BDE-209 | 15 - 1,200 | BDE-47 was the most abundant congener in most seafood. | cfs.gov.hk |
| Meat and Meat Products | BDE-209 | 23 - 3,500 | BDE-209 was the predominant congener in terrestrial animals. | cfs.gov.hk |
| Poultry | BDE-209 | 68 - 670 | Similar to other meat products, BDE-209 was the main congener. | cfs.gov.hk |
| Eggs and Egg Products | BDE-209 | 280 - 800 | cfs.gov.hk | |
| Dairy Products | BDE-209 | 12 - 480 | BDE-209 was the predominant congener in dairy. | cfs.gov.hkepa.gov |
Inhalation of Particulate Matter and Dust Ingestion
Inhalation of air and ingestion of dust from indoor environments represent another critical human exposure route to nonaBDE. diva-portal.org PBDEs are not chemically bound to the products they are used in, such as electronics, furniture, and textiles. oup.com Over time, they can leach out and adsorb to airborne particles and settle in dust. This is of particular concern as people spend a significant amount of their time indoors. wikipedia.org
Numerous studies have detected various PBDE congeners, including those found in commercial nonaBDE mixtures, in indoor dust samples, often at concentrations significantly higher than in outdoor environments. nih.govacs.orgresearchgate.neteeer.org Toddlers and young children are considered to be at a higher risk of exposure through this pathway due to their hand-to-mouth behaviors and proximity to the floor. cfs.gov.hk Research has shown a correlation between the levels of PBDEs in house dust and the body burden of these chemicals in residents. epa.gov
The table below presents data on the concentrations of PBDEs found in indoor dust from different regions.
| Region/Country | Predominant PBDE Congeners | Median Concentration (ng/g) | Maximum Concentration (ng/g) | Key Findings | Reference |
| Canada | Σtri-hexa-BDEs, BDE-209 | 620 (Σtri-hexa-BDEs), 560 (BDE-209) | - | Dust contaminated by both Deca- and Penta-BDE formulations. | nih.gov |
| United Kingdom | BDE-209 | 2,800 | 520,000 | Dust predominantly contaminated by Deca-BDE. | nih.gov |
| United States | Σtri-hexa-BDEs, BDE-209 | 1,600 (Σtri-hexa-BDEs), 1,300 (BDE-209) | - | Dust contaminated by both Deca- and Penta-BDE formulations. | nih.gov |
| Korea | BDE-209 | 315 | 3,346 (ΣPBDEs) | BDE-206, -208, and -209 detected in all dust samples. | scholaris.ca |
| Boston, MA (USA) | HBCD, TBB, TBPH | 230 (HBCD), 133 (TBB), 142 (TBPH) | 130,200 (HBCD) | Presence of numerous types of brominated flame retardants. | researchgate.neteeer.org |
Maternal-to-Fetal and Breast Milk Transfer
A significant exposure pathway for developing fetuses and infants is the transfer of nonaBDE from mother to child. oup.com PBDEs can cross the placental barrier, leading to in-utero exposure. nih.govresearchgate.net Studies have detected various PBDE congeners, including those associated with nonaBDE, in umbilical cord serum, often at levels comparable to or even higher than in maternal serum. nih.govresearchgate.netresearchgate.netewg.org
After birth, breast milk is a primary source of exposure for nursing infants. oup.comcanada.ca Due to their lipophilic properties, PBDEs accumulate in the lipid-rich breast milk. canada.ca Research has consistently shown the presence of multiple PBDE congeners in human breast milk from various regions around the world. oup.comcanada.canih.gov
The following table provides a summary of research findings on the concentrations of PBDEs in maternal and infant samples.
| Sample Type | Predominant PBDE Congeners | Concentration Range/Mean | Key Findings | Reference |
| Maternal Serum (Delivery) | BDE-47 | Geometric Mean: 26.9 ng/g lipid | PBDE-47 was the most abundant congener. | nih.gov |
| Umbilical Cord Serum | BDE-47 | Geometric Mean: 56.0 ng/g lipid | UCS concentrations for most congeners were higher than in maternal serum. | nih.gov |
| Maternal & Umbilical Cord Serum | BDE-47, BDE-207, BDE-209 | Similar lipid-adjusted levels | Indicates placental transfer of highly brominated congeners. | researchgate.netewg.org |
| Breast Milk (USA) | PBDE-47 | Average: 159 ppb (lipid); Range: 9.5 - 1,078 ppb (lipid) | Levels significantly higher than in European studies. | canada.ca |
| Breast Milk (Canada) | BDE-209 | Mean: 15 ng/g lipid; 95th Percentile: 46 ng/g lipid | Regional differences in BDE-209 concentrations were observed. | nih.gov |
Occupational Exposure Considerations
Workers in specific industries face a higher risk of exposure to nonaBDE due to the handling of materials containing this flame retardant. oup.com Occupations involving the manufacture of products with flame retardants, such as in the rubber and plastics industry, and the dismantling and recycling of electronic waste (e-waste) are of particular concern. nih.govnih.govacs.org
Studies have shown significantly elevated levels of PBDEs, including nonaBDE congeners, in the serum of workers in these sectors compared to the general population. diva-portal.orgacs.org For example, rubber workers handling materials with DecaBDE, which contains nonaBDE, had median BDE-209 concentrations that were substantially higher than those in a control group. diva-portal.orgacs.org Similarly, workers in e-waste recycling facilities have been found to have higher body burdens of various PBDEs. nih.govnih.gov Inhalation of contaminated dust and dermal contact are considered the primary exposure routes in these occupational settings. nih.gov
The table below details findings from studies on occupational exposure to PBDEs.
| Industry/Worker Group | Sample Type | Key PBDE Congeners Measured | Median/Mean Concentration | Key Findings | Reference |
| Rubber Manufacturing | Serum | BDE-209 | 37 pmol/g lipid weight (median) | Significantly higher than the referent group (2.5 pmol/g). | diva-portal.orgacs.org |
| Rubber Manufacturing | Serum | Nonabromodiphenyl ethers (nonaBDEs) | 2.5- to 11-fold higher median concentrations than referents | Elevated levels of nonaBDEs and octaBDEs were observed. | diva-portal.orgacs.org |
| E-waste Recycling | Serum | Hydroxylated this compound (OH-nonaBDE) | - | Identification of OH-nonaBDE suggests metabolic transformation in humans. | nih.gov |
| E-waste Recycling | Brooches (Passive Samplers) | Decabromodiphenyl ether (BDE-209) | - | Silicone brooches showed strong correlations with active air samplers for BDE-209. | acs.org |
Ecotoxicological and Human Health Research on Nonabromodiphenyl Ether
General Ecotoxicological Effects of Polybrominated Diphenyl Ethers and Nonabromodiphenyl Ether
PBDEs are recognized as persistent organic pollutants that are ubiquitous in the environment, leading to concerns about their impact on various ecosystems. nih.gov They are known to bioaccumulate in organisms and biomagnify through the food web.
The aquatic environment is a primary sink for many persistent organic pollutants, including PBDEs. These compounds adhere to sediment and are taken up by organisms, leading to accumulation in the food chain. nih.govresearchgate.net
Research Findings in Fish: Studies on various fish species have documented the widespread presence of PBDEs. nih.gov Benthic, or bottom-dwelling, fish species often exhibit the highest concentrations of these contaminants due to their close contact with sediments where PBDEs accumulate. nih.govresearchgate.net The bioaccumulation of PBDEs in fish can lead to a range of adverse effects, including disruptions in thyroid hormone status, which can impair developmental and reproductive functions. nih.gov While many studies focus on less brominated congeners like BDE-47, the presence of higher brominated forms, which would include this compound, is also documented.
Research Findings in Aquatic Invertebrates: Aquatic invertebrates, such as mussels and other benthic organisms, also accumulate PBDEs from their environment. As foundational parts of the aquatic food web, the contamination of invertebrates facilitates the transfer of these chemicals to higher trophic levels, including fish, birds, and marine mammals. Research on the specific effects of this compound on aquatic invertebrates is not extensively available, but the general toxicity of PBDEs to these organisms is a recognized concern.
| Organism Type | Observed Effects of PBDEs | Key Findings |
|---|---|---|
| Fish (General) | Bioaccumulation, Endocrine Disruption, Neurotoxicity | Benthic species show higher contamination levels. nih.govresearchgate.net Thyroid hormone regulation is often affected. nih.gov |
| Aquatic Invertebrates | Bioaccumulation, Trophic Transfer | Serve as a vector for PBDE transfer up the food chain. |
PBDEs contaminate terrestrial environments through various pathways, including atmospheric deposition and the application of sewage sludge (biosolids) to land. Due to their persistent and lipophilic nature, they bind strongly to soil organic matter.
Research on the terrestrial ecotoxicology of PBDEs has involved organisms such as earthworms. These organisms can accumulate PBDEs from the soil, which can then be transferred to predators higher up the food chain. While decabromodiphenyl ether (BDE-209) is often the dominant congener found in soil samples, the presence and effects of other highly brominated congeners like this compound are less characterized. The potential for these compounds to cause adverse effects in soil invertebrates and the wider terrestrial ecosystem remains an area for further investigation.
Specific Toxicological Endpoints and Health Impacts
Neurodevelopmental and Neurobehavioral Alterations
Studies have indicated that neonatal exposure to 2,2′,3,3′,4,4′,5,5′,6-nonabromodiphenyl ether (PBDE 206) can lead to developmental neurotoxic effects. Research in mice has shown that a single oral dose of PBDE 206 administered on postnatal day 10 resulted in disturbances in spontaneous behavior in adulthood researchgate.net. These behavioral changes were characterized by disrupted habituation and a state of hyperactivity observed at the age of 2 months researchgate.net.
These findings suggest that the developing brain is susceptible to the effects of this compound, and that early-life exposure can lead to lasting neurobehavioral changes researchgate.netnih.gov. The observed effects are consistent with developmental neurotoxicity seen with other polybrominated diphenyl ethers researchgate.net.
Neurodevelopmental Effects of this compound (PBDE 206) in Mice
| Exposure Timepoint | Observed Effects in Adulthood | Reference |
|---|---|---|
| Postnatal Day 10 | Disturbances in spontaneous behavior, disrupted habituation, hyperactivity. | researchgate.net |
Reproductive System Disorders and Teratogenicity
Specific data on the effects of this compound on reproductive system disorders and teratogenicity are not well-documented in the available scientific literature. While the broader class of PBDEs has been investigated for reproductive toxicity, with some studies showing effects on the female reproductive system and thyroid gland after developmental exposure to other congeners, these findings cannot be directly extrapolated to this compound nih.gov. Research into the potential for this compound to cause reproductive and developmental harm is an area requiring further investigation.
Immunotoxic Effects
There is a notable lack of research specifically examining the immunotoxic effects of this compound. While studies on other highly brominated PBDEs, such as decabromodiphenyl ether (BDE-209), have suggested the potential for immunotoxicity, including suppression of immune functions and effects on immune cells, similar dedicated studies on this compound are not prevalent in the scientific literature nih.govnih.govresearchgate.net. Therefore, the specific impacts of this compound on the immune system remain to be elucidated.
Hepatic (Liver) Effects
The scientific literature lacks specific studies on the hepatic effects of this compound. While research on other PBDE congeners has indicated the potential for liver toxicity, including increased liver weight, cellular changes, and the induction of oxidative stress, these findings are not specific to this compound nih.govnih.govencyclopedia.pub. The liver is a key organ for the metabolism of foreign compounds, and as such, is a potential target for toxicity for many chemicals nih.gov. However, without direct research, the specific effects of this compound on the liver are unknown.
Carcinogenicity Assessment
The assessment of the carcinogenic potential of this compound (nonaBDE) is constrained by a significant lack of direct scientific data. Regulatory and research bodies have largely based their evaluations on its structural similarity to other polybrominated diphenyl ethers (PBDEs) and its presence in commercial flame-retardant mixtures.
The United States Environmental Protection Agency (U.S. EPA), in its Integrated Risk Information System (IRIS), classifies this compound under Group D: "not classifiable as to human carcinogenicity". epa.govwikipedia.org This classification, last updated in 1990, is based on the absence of available human and animal studies to evaluate its carcinogenic potential. epa.govepa.gov A screening-level literature review conducted for the EPA in 2003 did not uncover any new critical studies that would warrant a reassessment of this classification. epa.gov
The International Agency for Research on Cancer (IARC) has evaluated decaBDE and classified it as Group 3: "not classifiable as to its carcinogenicity to humans". nih.gov No specific IARC classification exists for this compound itself.
Summary of Carcinogenicity Assessments for this compound and Decabromodiphenyl Ether
| Compound | Agency/Organization | Classification/Finding | Basis/Comment |
|---|---|---|---|
| This compound | U.S. EPA (IRIS) | Group D: Not classifiable as to human carcinogenicity epa.govwikipedia.org | Based on a lack of human and animal data for evaluation. epa.govepa.gov |
| Decabromodiphenyl ether (contains nonaBDE) | IARC | Group 3: Not classifiable as to its carcinogenicity to humans nih.gov | Based on available evidence from human and animal studies. |
| Decabromodiphenyl ether (contains nonaBDE) | U.S. NTP | Equivocal evidence of carcinogenicity in rodents nih.gov | A 1986 study noted an increased incidence of thyroid follicular adenomas in mice at high doses. nih.gov |
Comparative Toxicity with Other Flame Retardants
The toxicity profile of this compound is best understood in comparison with other flame retardants, particularly other PBDE congeners and alternative, non-PBDE compounds. As a higher-brominated PBDE, its toxicological characteristics differ significantly from those of lower-brominated PBDEs. wikipedia.orgwikipedia.org
Comparison within the PBDE Class
Within the family of polybrominated diphenyl ethers, toxicity is heavily influenced by the number of bromine atoms. wikipedia.org Lower-brominated congeners, such as those found in commercial pentabromodiphenyl ether (pentaBDE) mixtures, are generally considered more toxic and bioaccumulative. wikipedia.orgepa.gov The primary health concerns associated with lower-brominated PBDEs are neurobehavioral and developmental effects, which have been observed at relatively low doses in animal studies. nih.govepa.gov
In contrast, higher-brominated PBDEs, including nonaBDE and decaBDE, exhibit lower toxicity. nih.govwikipedia.org Animal studies on decaBDE indicate that the liver, thyroid, and kidneys are the primary target organs, but adverse effects are typically observed only at very high dose levels. nih.gov A significant concern, however, is the potential for higher-brominated PBDEs to undergo debromination in the environment, breaking down into the more persistent and toxic lower-brominated congeners. dcceew.gov.auepa.gov
Comparison with Alternative Flame Retardants
Following the phase-out of several PBDE commercial mixtures due to health and environmental concerns, the use of alternative flame retardants, such as organophosphate flame retardants (OPFRs), has increased. nih.gov However, research into these replacement compounds suggests that they may not necessarily be safer alternatives.
Studies comparing the toxicity of OPFRs to PBDEs have been conducted using various models, including the nematode Caenorhabditis elegans. This research has shown that some OPFRs can exhibit toxicity comparable to that of PBDEs. nih.govresearchgate.net For example, certain aromatic OPFRs, like triphenyl phosphate (B84403) (TPHP), were found to inhibit larval development and reproduction in C. elegans at levels similar to the pentaBDE commercial mixture, DE-71. nih.gov These findings indicate that some replacement flame retardants may pose similar health risks to the PBDEs they were designed to replace. researchgate.net Other alternatives, such as red phosphorus and aluminum trihydroxide, have been identified as having a lower potential for adverse environmental impact. apha.org
Comparative Toxicity of Different Flame Retardant Classes
| Flame Retardant Class | Example Compounds | Key Toxicity Concerns | Potency/Dose Level |
|---|---|---|---|
| Higher-Brominated PBDEs | This compound, Decabromodiphenyl ether (BDE-209) | Effects on thyroid, liver, and kidneys in animal models; potential to debrominate to more toxic forms. dcceew.gov.aunih.govepa.gov | Adverse effects generally observed at high doses. nih.gov |
| Lower-Brominated PBDEs | Pentabromodiphenyl ether mixture (e.g., DE-71) | Neurodevelopmental and neurobehavioral toxicity; endocrine disruption; higher bioaccumulation potential. nih.govepa.govepa.gov | Critical effects observed at relatively low doses. nih.gov |
| Organophosphate Flame Retardants (OPFRs) | Triphenyl phosphate (TPHP), Isopropylated phenol (B47542) phosphate (IPP) | Some compounds show developmental and reproductive toxicity comparable to PBDEs in certain test systems. nih.govresearchgate.net | Varies by compound; some have toxicity levels similar to lower-brominated PBDEs. nih.gov |
Analytical Research Methodologies for Nonabromodiphenyl Ether
Sample Preparation and Extraction Techniques for Diverse Environmental Matrices
Effective sample preparation is a critical prerequisite for the reliable analysis of nonabromodiphenyl ether. The choice of technique is highly dependent on the sample matrix, with different protocols required for solid, aqueous, and biological samples to isolate the target analytes from interfering substances.
For solid environmental matrices such as soil, sediment, and tissue, the primary goal is to efficiently transfer the lipophilic this compound from the solid phase into an organic solvent. Preparation of these samples often involves drying at low temperatures (below 60°C) to prevent the loss of volatile compounds, followed by sieving to achieve a uniform particle size. alsglobal.com
Several extraction techniques are commonly employed:
Soxhlet Extraction: This is a classic and robust technique where the solid sample is placed in a thimble and continuously extracted with a cycling condensed solvent. For PBDEs, toluene (B28343) is a frequently used solvent, with extraction times typically around 24 hours to ensure exhaustive removal of the analytes from the matrix. thermofisher.com
Ultrasonic Extraction: Also known as sonication, this method uses high-frequency sound waves to agitate the sample in the presence of an extraction solvent. A common solvent mixture for this technique is hexane (B92381) and methyl tert-butyl ether (MTBE) in a 1:1 ratio. researchgate.net The process is generally faster than Soxhlet extraction, often involving multiple extraction cycles of shorter duration (e.g., three extractions of 20 minutes each). researchgate.net
Following extraction, a cleanup step is essential to remove co-extracted interfering compounds. This is often achieved using column chromatography with adsorbents like basic alumina (B75360) or multi-layered silica (B1680970) gel. thermofisher.comresearchgate.net
Table 1: Comparison of Extraction Techniques for Solid Matrices
| Parameter | Soxhlet Extraction | Ultrasonic Extraction |
|---|---|---|
| Typical Solvent | Toluene | Hexane/Methyl tert-butyl ether (1:1, v/v) |
| Typical Duration | ~24 hours | 3 x 20 minutes |
| Principle | Continuous extraction with distilled solvent | High-frequency sound wave agitation |
| Common Cleanup | Basic alumina column | Acid silica gel and/or multi-layered silica gel column |
The determination of this compound in water samples presents challenges due to its very low solubility and the typically low concentrations found in the environment. nih.gov Preconcentration is therefore a necessary step.
Solid-Phase Extraction (SPE): This is a widely used technique where water is passed through a solid adsorbent material packed in a cartridge. nih.gov The PBDEs are retained on the adsorbent while the water passes through. The analytes are then eluted with a small volume of an organic solvent. A recently developed method utilized a cross-linked starch-based polymer as the adsorbent, successfully extracting PBDEs from 1000 mL water samples. nih.gov
Liquid-Liquid Extraction (LLE) and Microextraction: Traditional LLE involves shaking the water sample with a large volume of an immiscible organic solvent. nih.gov To reduce the significant solvent consumption and time associated with LLE, various dispersive liquid-liquid microextraction (DLLME) techniques have been developed. nih.gov One innovative approach is Effervescent-Assisted Dispersive Liquid-Liquid Microextraction with Solidification of the Aqueous Phase (EA-DLLME-SAP). In this method, an acid-base reaction generates carbon dioxide bubbles that disperse the extraction solvent (e.g., 1,1,2,2-tetrachloroethane) into the sample without needing a separate dispersant solvent. nih.gov
Table 2: Parameters for Effervescent-Assisted DLLME of PBDEs in Water nih.gov
| Parameter | Optimized Condition |
|---|---|
| Extraction Solvent | 1,1,2,2-Tetrachloroethane |
| Extraction Solvent Volume | 80 µL |
| Effervescent Agents | 75 mg Sodium Bicarbonate, 85 µL Acetic Acid |
| Quantitative Analysis | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Linearity Range (BDE-209) | 5–500 ng·L⁻¹ |
| Limit of Quantification | 1.0–5.0 ng·L⁻¹ |
Biological tissues contain high concentrations of lipids, which can interfere significantly with chromatographic analysis if not removed. researchgate.net The extraction of this compound from these matrices is therefore combined with a lipid removal step.
Folch and Bligh & Dyer Methods: These are considered the "gold standard" methods for total lipid extraction from tissues. nih.govnih.govchromatographyonline.com Both methods use a mixture of chloroform (B151607) and methanol. nih.gov The endogenous water in the tissue sample creates a single-phase system with the solvents, allowing for efficient extraction. aocs.org Subsequently, the addition of more water or chloroform creates a biphasic system, where the lipids (and the target PBDEs) are partitioned into the lower chloroform layer, separating them from more polar, water-soluble compounds. nih.gov
Methyl-tert-butyl ether (MTBE) Method: An alternative method developed by Matyash et al. uses MTBE in place of the more toxic chloroform. nih.govmdpi.com This method also results in a biphasic separation, but with the lipid-containing organic phase on top, which can simplify its collection. nih.gov
The choice of method can influence the extraction efficiency of different lipid classes, but the Folch and Bligh & Dyer methods are generally considered highly effective for broad-based lipidomic and contaminant studies. nih.govmdpi.com
Advanced Chromatographic and Mass Spectrometric Techniques
Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify this compound. Due to their chemical properties, gas chromatography coupled with mass spectrometry is the standard analytical approach for PBDEs. thermofisher.com
GC-MS is a powerful technique for separating and detecting PBDEs. The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, which provides identification and quantification.
However, the analysis of highly brominated congeners like this compound poses specific challenges:
Thermal Instability: High molecular weight PBDEs can degrade at the high temperatures required in the GC injector port and column. thermofisher.comtandfonline.com
Chromatographic Resolution: With 209 possible congeners, separating critical isobaric pairs (congeners with the same mass) can be difficult. thermofisher.com
To overcome these issues, specific instrumental configurations are employed. Short GC columns (e.g., 15 meters) are often used to minimize the time the analyte spends at high temperatures, thus reducing degradation. tandfonline.comlabrulez.com Programmed Temperature Vaporizing (PTV) injectors also help by minimizing contact with hot metal surfaces. thermofisher.com For enhanced sensitivity and selectivity, triple quadrupole mass spectrometers (GC-MS/MS) are increasingly used, operating in selective reaction monitoring (SRM) mode to filter out matrix interferences. thermofisher.com
For the ultra-trace analysis of this compound in complex environmental and biological matrices, HRGC/HRMS is the definitive analytical technique. nih.gov It is recognized for its superior selectivity and sensitivity. thermofisher.comnih.gov
High-resolution mass spectrometry can measure the mass of an ion to several decimal places. This high mass accuracy allows the instrument to differentiate between target analytes and interfering compounds that may have the same nominal mass but a slightly different exact mass, a common issue in complex samples. thermofisher.com EPA Method 1614A, a key regulatory method, specifies the use of HRGC/HRMS for the determination of PBDEs in water, soil, sediment, and tissue. keikaventures.comepa.gov The method employs isotope dilution, where stable isotopically labeled analogs of the target compounds are added to the sample before extraction, to provide the most accurate quantification by correcting for any analyte loss during the entire analytical process. epa.gov The reliability of HRGC/HRMS makes it the preferred method for generating high-quality data for environmental monitoring and regulatory purposes. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) for Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of elemental and molecular substances, including this compound. bam.deresearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (an isotopic spike) of the target analyte to the sample. nih.gov After the spike has thoroughly mixed and equilibrated with the naturally occurring analyte in the sample, the altered isotopic ratio is measured using a mass spectrometer. nih.gov This change in the isotopic composition allows for the precise calculation of the analyte's concentration in the original sample. nih.govnih.gov
IDMS is considered a definitive method because the measurements are directly traceable to the International System of Units (SI), specifically the mole. nist.gov Its accuracy is derived from the fact that, once isotopic equilibrium is achieved, any subsequent sample loss or matrix effects during the analytical procedure will not affect the measured isotope ratio, and therefore the final quantified amount. nih.gov Modern multi-collector mass spectrometers are capable of measuring isotope amount ratios with high precision, often with a relative standard deviation of less than 0.1%, which enables precise measurements even for trace amounts of an element within a complex matrix. nist.gov
In the context of this compound analysis, isotopically labeled standards, such as ¹³C-labeled congeners, are used. These standards are added to the sample prior to extraction and cleanup. By measuring the ratio of the native analyte to the labeled standard in the final extract using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), analysts can achieve highly accurate and precise quantification, correcting for any analytical variability. thermofisher.com
Challenges in Analytical Quantification of this compound
The quantitative analysis of this compound is accompanied by significant analytical challenges, primarily related to the compound's physical and chemical properties and the complexity of the matrices in which it is found.
A primary challenge in the analysis of highly brominated diphenyl ethers, such as this compound, is their susceptibility to thermal degradation. researchgate.netnih.gov During gas chromatography (GC) analysis, the high temperatures used in the injection port can cause the degradation of these thermolabile compounds. nih.govresearchgate.net This degradation can lead to the formation of lower brominated diphenyl ethers, resulting in an underestimation of the this compound concentration and an overestimation of the newly formed congeners. nih.gov Studies on the closely related Decabromodiphenyl ether (BDE-209) show that it undergoes thermal degradation in a single step at temperatures between 297 and 330 °C, which can overlap with conditions used in GC injectors. researchgate.net
Matrix interferences also pose a significant obstacle to accurate quantification. thermofisher.com Environmental and biological samples are inherently complex, containing a multitude of co-extracted compounds that can interfere with the chromatographic separation and detection of this compound. researchgate.net These interferences can mask the analyte peak or enhance the detector response, leading to inaccurate results. For instance, the chromatographic separation of certain Polybrominated diphenyl ether (PBDE) congeners can be challenging in complex environmental samples. thermofisher.com Therefore, extensive and rigorous sample cleanup procedures are essential to remove interfering substances before instrumental analysis.
This compound exists as multiple isomers, which are molecules with the same chemical formula but different structural arrangements. The three main this compound isomers are BDE-206, BDE-207, and BDE-208. epa.gov These isomers can have different toxicological properties and environmental fates, making their individual separation and identification crucial for a comprehensive risk assessment. nih.gov However, due to their similar physicochemical properties, separating these isomers chromatographically is a significant challenge. vurup.sk
The identification of individual isomers is further complicated by the limited availability of commercial analytical standards for all possible congeners. nih.gov Authentic standards are necessary for confirming the retention time and mass spectral fragmentation patterns of the isomers in a sample. epa.gov While methods for the synthesis of the three main nonaBDE isomers have been developed to serve as standards, the analysis of unknown isomers in environmental samples remains a difficult task. epa.gov Advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional gas chromatography, are often required to achieve the necessary separation and confident identification of this compound isomers. nih.govscispace.com
Data Tables
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis
| Parameter | Value/Condition | Source |
| Compound Name | This compound | thermofisher.com |
| Chemical Formula | C₁₂HBr₉O | thermofisher.com |
| CAS Number | 63936-56-1 | thermofisher.com |
| Calibration Range | 5.0 to 2000 pg | thermofisher.com |
| Detection Limit | 5.0 ng/mL | thermofisher.com |
| Detection Method | Targeted-SIM | thermofisher.com |
| Identification Criteria | Retention Time (±0.1 min), Accurate Mass (±5 ppm), Ion Ratio (±15%) | thermofisher.com |
Table 2: Key Challenges in this compound Quantification
| Challenge | Description | Impact on Analysis | Relevant Isomers | Source |
| Thermal Degradation | Breakdown of the molecule at high temperatures, typically in the GC injector. | Underestimation of the parent compound; formation of lower brominated products. | Nona- and Deca-BDEs | researchgate.netnih.govresearchgate.net |
| Matrix Interference | Co-extracted compounds from the sample that interfere with detection. | Inaccurate quantification (over or underestimation); masking of the analyte signal. | All PBDE congeners | thermofisher.comresearchgate.net |
| Isomer Separation | Difficulty in chromatographically resolving different isomers due to similar properties. | Inability to quantify individual isomers, leading to an incomplete toxicological assessment. | BDE-206, BDE-207, BDE-208 | nih.govepa.gov |
| Standard Availability | Lack of commercially available certified reference standards for all isomers. | Difficulty in positive identification and accurate quantification of all present isomers. | Higher brominated BDEs | nih.gov |
Risk Assessment and Regulatory Science of Nonabromodiphenyl Ether
Hazard Identification and Risk Characterization
The hazard identification process for nonabromodiphenyl ether involves evaluating its intrinsic properties to determine its potential to cause harm to the environment. This characterization is based on standardized systems and scientific assessment of its environmental behavior and effects.
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), substances are classified based on their hazardous properties. While specific classifications for individual this compound congeners are not always available, the broader category of PBDEs is recognized for its environmental hazards. According to classifications provided by companies to the European Chemicals Agency (ECHA), related PBDEs like decabromodiphenyl ether are noted to potentially cause long-lasting harmful effects to aquatic life europa.eu.
The environmental hazard statements communicate the specific dangers. Key statements relevant to brominated flame retardants often include indications of toxicity to aquatic life with long-lasting effects.
| Hazard Code | Hazard Statement | Description |
|---|---|---|
| H410 | Very toxic to aquatic life with long-lasting effects | Indicates a high level of acute and long-term hazard to aquatic organisms chem-space.commsds-europe.com. |
| H411 | Toxic to aquatic life with long-lasting effects | Indicates a significant long-term hazard to aquatic ecosystems chem-space.commsds-europe.com. |
| H412 | Harmful to aquatic life with long-lasting effects | Indicates a potential for long-term adverse effects in the aquatic environment chem-space.commsds-europe.com. |
| H413 | May cause long lasting harmful effects to aquatic life | Suggests a possibility of long-term harm to aquatic organisms chem-space.commsds-europe.comondemand.com. |
This table represents common environmental hazard statements associated with persistent and bioaccumulative substances like PBDEs. The specific classification for this compound may vary based on the specific congener and jurisdiction.
Chemicals are assessed against PBT criteria to identify substances that are a particular concern due to their potential to remain in the environment, accumulate in living organisms, and cause toxic effects epa.gov. The U.S. Environmental Protection Agency (EPA) and other international bodies have expressed concern that certain PBDEs are persistent, bioaccumulative, and toxic to both humans and the environment epa.govepa.govregulations.gov.
Persistence: PBDEs are known to be persistent in the environment, resisting degradation helcom.finih.gov. Some data suggests that higher brominated congeners like this compound can degrade, although often at a very slow rate, potentially forming lower-brominated, more toxic congeners undp.org. DecaBDE, which can contain nonaBDE, is expected to be persistent in the environment regulations.gov.
Bioaccumulation: PBDEs have the potential to bioaccumulate in organisms and biomagnify in the food web helcom.fimdpi.com. Their presence has been identified in human adipose tissue and mother's milk oup.comwho.int. The EPA's PBT Profiler is a tool used to estimate a chemical's potential to bio-concentrate in food chains epa.gov.
Toxicity: Various PBDEs have been studied for their ecotoxicity in mammals, birds, fish, and invertebrates epa.gov. The critical endpoint of concern for human health is often cited as neurobehavioral effects epa.govregulations.gov. Studies on marine organisms have shown that PBDEs can cause a range of toxic effects, including lethality, immune damage, and developmental impairments mdpi.com.
The European Union officially recognizes decabromodiphenyl ether, a mixture that includes this compound, as a Persistent, Bioaccumulative and Toxic (PBT) substance europa.eu. In 2021, the U.S. EPA issued final rules to reduce exposures to five PBT chemicals, including decabromodiphenyl ether aiha.org.
National and International Regulatory Frameworks
Due to the identified hazards, this compound, primarily as a component of commercial PBDE mixtures, is subject to significant national and international regulations aimed at restricting its production and use.
The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic undp.orgpops.int.
Commercial octabromodiphenyl ether (which contains various hexa- and heptabromodiphenyl ethers) and commercial pentabromodiphenyl ether (containing tetra- and pentabromodiphenyl ethers) were listed for elimination under Annex A of the Convention in 2009 helcom.fipops.intpops.intbrsmeas.org. Later, in 2017, commercial decabromodiphenyl ether (c-decaBDE), which contains this compound, was also listed in Annex A for elimination, with some specific exemptions helcom.fipops.int.
Listing under Annex A requires parties to the convention to take measures to eliminate the production and use of the chemical pops.int. This has wide-ranging implications, including:
Cessation of manufacturing and import of the chemical.
Restrictions on the use of products containing the chemical.
Management of waste and stockpiles in an environmentally sound manner, which includes a ban on recycling materials containing the substance above certain concentration limits pops.int.
Specific time-limited exemptions for certain uses, such as in automotive and aviation applications for Deca-BDE, which are subject to review and will eventually expire brsmeas.orgbirmingham.ac.uk.
Various countries and regions have implemented stringent regulations on PBDEs, including those containing this compound.
European Union (EU): The EU has been proactive in regulating PBDEs. The use of penta- and octaBDE was banned in 2004 helcom.fipollutiontracker.org. PBDEs are regulated under the EU's POPs Regulation ((EU) 2019/1021), which implements the Stockholm Convention's requirements tuvsud.comuseforesight.io. The regulation sets strict limits on the unintentional trace contaminant (UTC) levels of PBDEs in substances, mixtures, and articles. Recent amendments have further tightened these limits, especially for products made from recycled materials, with a phased reduction of allowable concentrations through 2027 useforesight.iochemradar.comcirs-group.com.
United States (U.S.): The U.S. Environmental Protection Agency (EPA) has taken several actions under the Toxic Substances Control Act (TSCA). The manufacture and import of c-pentaBDE and c-octaBDE were phased out in 2004 regulations.gov. The EPA has issued Significant New Use Rules (SNURs) for various PBDEs, including this compound, which require manufacturers and importers to notify the EPA before commencing any new use of these chemicals federalregister.govbarnesrichardson.comedf.org. In January 2021, the EPA finalized a rule under TSCA Section 6(h) to prohibit the manufacture, processing, and distribution in commerce of decaBDE and articles containing it, with certain exemptions aiha.orgsgs.com. Revisions to this rule were proposed in late 2023 bdlaw.com.
Canada: Canada prohibited the manufacture of all PBDEs in 2008 and has progressively tightened restrictions on their use, sale, and import through the Prohibition of Certain Toxic Substances Regulations, 2012 pollutiontracker.orgpublicnow.com. As of 2016, these prohibitions were extended to cover all PBDEs (including deca-BDE) and most products containing them publicnow.com. The government also develops Federal Environmental Quality Guidelines (FEQGs) for PBDEs in water, sediment, and biological tissue to protect aquatic life and wildlife pollutiontracker.orgcanada.ca.
| Jurisdiction/Treaty | Regulation/Action | Key Provisions for this compound (as part of c-PBDEs) |
|---|---|---|
| Stockholm Convention | Annex A Listing (Elimination) | c-OctaBDE and c-DecaBDE listed for global elimination, with specific, time-limited exemptions helcom.fipops.int. Prohibits recycling of articles containing the substance above defined limits. |
| European Union | POPs Regulation (EU) 2019/1021 | Bans production and use. Sets progressively stricter unintentional trace contaminant (UTC) limits for PBDEs in articles, especially those from recycled materials useforesight.iochemradar.comcirs-group.com. |
| United States | Toxic Substances Control Act (TSCA) | Phase-out of c-OctaBDE. Significant New Use Rules (SNURs) require notification for new uses federalregister.govbarnesrichardson.com. Final rule under TSCA 6(h) prohibits most manufacturing, processing, and distribution of DecaBDE and articles containing it aiha.orgsgs.com. |
| Canada | Prohibition of Certain Toxic Substances Regulations | Prohibits the manufacture, use, sale, and import of all PBDEs and products containing them, with limited exemptions publicnow.comcanada.ca. |
Remediation and Mitigation Strategies for Nonabromodiphenyl Ether Contamination
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). In the context of nonaBDE, these methods aim to cleave the bromine-carbon bonds and disrupt the diphenyl ether structure.
Photocatalytic Degradation
Photocatalytic degradation has emerged as a rapid and effective method for the breakdown of nonaBDEs. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by light, generates highly reactive oxygen species that degrade the target pollutant.
Studies have demonstrated the rapid degradation of the three nonabromodiphenyl ether congeners (BDE-206, BDE-207, and BDE-208) when exposed to natural sunlight in the presence of a solvent. The degradation primarily occurs via debromination, leading to the formation of octa- and heptabrominated diphenyl ethers as intermediate products. nih.govacs.orgresearchgate.net The half-lives of these nonaBDE congeners have been observed to be remarkably short, ranging from 4.25 to 12.78 minutes, indicating a high potential for this technology in remediation. nih.govacs.orgresearchgate.net Among the congeners, BDE-207 was found to photodegrade the most rapidly, while BDE-206 was the slowest. nih.govacs.orgresearchgate.net
The degradation pathways for each nonaBDE congener were consistent across different solvent matrices. nih.govacs.orgresearchgate.net Research on the closely related decabromodiphenyl ether (BDE-209) using a g-C₃N₄/TiO₂ composite under visible light also showed a stepwise degradation, with nona-BDEs appearing as the main intermediates after one hour of irradiation, followed by the formation of octa- and hepta-BDEs. nih.gov
Interactive Data Table: Photocatalytic Degradation of this compound Congeners
| Congener | Half-Life (minutes) | Primary Degradation Products |
|---|---|---|
| BDE-206 | Slowest (of the three) | Octa- and Hepta-BDEs |
| BDE-207 | 4.25 - 12.78 | Octa- and Hepta-BDEs |
| BDE-208 | Intermediate (of the three) | Octa- and Hepta-BDEs |
Fenton Oxidation Techniques
Fenton and Fenton-like oxidation processes are effective advanced oxidation methods that utilize the reaction between hydrogen peroxide (H₂O₂) and a catalyst, typically iron(II) ions, to generate powerful hydroxyl radicals. While direct studies on this compound are limited, research on other brominated flame retardants (BFRs) provides insight into the potential efficacy of this technique.
The catalytic degradation of BFRs such as tribromoneopentyl alcohol (TBNPA) and 2,4-dibromophenol (B41371) (2,4-DBP) has been investigated using copper oxide nanoparticles (nCuO) in a Fenton-like process. sigmaaldrich.com This method demonstrated the generation of both hydroxyl and superoxide (B77818) radicals, which were responsible for the degradation of the BFRs. sigmaaldrich.com The degradation mechanism is believed to involve these radical species attacking the brominated organic compounds. sigmaaldrich.com It is anticipated that a similar mechanism would be effective in the degradation of this compound, leading to debromination and cleavage of the ether bond.
Electrochemical Oxidation Processes
Electrochemical oxidation is a promising technology for the degradation of persistent organic pollutants. This method involves the generation of oxidizing species at the surface of an anode to break down contaminants. Studies on heterocyclic brominated flame retardants have shown that electrochemical conversion can elucidate degradation pathways. rsc.org
In these studies, the main degradation pathways identified through electrochemical oxidation were hydroxylation, debromination, and dehydrobromination. rsc.org For instance, the electrochemical oxidation of 2,4,6-tris-(2,4,6-tribromo-phenoxy)-1,3,5-triazine (TTBP-TAZ) resulted in the generation of seven debromination products. rsc.org Research on the broader class of polybrominated diphenyl ethers (PBDEs) using potassium permanganate, a strong oxidizing agent, has shown that oxidative transformation rates are generally slow for the parent compounds. nih.gov However, the application of an electrical potential can enhance the oxidative power and facilitate the degradation of recalcitrant compounds like this compound.
Reductive Degradation Approaches
Reductive degradation processes offer an alternative to oxidation by using reducing agents to break down halogenated organic compounds. These methods are particularly effective for dehalogenation, the removal of bromine atoms from the nonaBDE molecule.
Zero-Valent Metal Nanoparticles (nZVI, Ni/Fe bimetallic)
Zero-valent metal nanoparticles, particularly nanoscale zero-valent iron (nZVI) and bimetallic nanoparticles like nickel/iron (Ni/Fe), have shown significant promise for the remediation of polybrominated diphenyl ethers. These nanoparticles act as strong reducing agents and can effectively degrade highly brominated compounds.
Studies on decabromodiphenyl ether (BDE-209), a compound structurally very similar to nonaBDE, have demonstrated that Ni/Fe bimetallic nanoparticles can effectively degrade it. nih.govnih.gov The degradation follows pseudo-first-order kinetics, and the rate of degradation increases with a higher dosage of nanoparticles and a higher nickel-to-iron ratio, while it decreases with a higher initial concentration of the pollutant. nih.gov The primary degradation mechanism is a stepwise hydrogen reduction, leading to the sequential removal of bromine atoms. nih.govnih.gov This process results in the formation of lower-brominated diphenyl ethers as intermediates. nih.gov The use of Ni/Fe bimetallic nanoparticles has been shown to achieve a removal efficiency of up to 72% for BDE-209 in soil. nih.gov
Interactive Data Table: Factors Influencing BDE-209 Degradation by Ni/Fe Nanoparticles
| Influencing Factor | Effect on Degradation Rate |
|---|---|
| Nanoparticle Dosage | Increases with higher dosage |
| Initial BDE-209 Concentration | Decreases with higher concentration |
| Ni/Fe Ratio | Increases with higher ratio |
Electrochemical Reduction Dehalogenation
Electrochemical reduction provides a controlled method for the dehalogenation of brominated compounds. This technique involves the transfer of electrons from a cathode to the target molecule, leading to the cleavage of carbon-bromine bonds.
Research on the electrochemical debromination of commercial decabromodiphenyl ether technical mixtures, which contain this compound, has shown that this method yields lower brominated congeners through the sequential loss of bromine atoms. nih.gov The process is most facile for the more highly brominated congeners. nih.gov The primary mechanism involves an initial electron transfer to the PBDE molecule, followed by a proton transfer, typically from water in the solvent mixture. nih.gov Studies focusing on the electrochemical reduction of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) using palladium-modified metal foam electrodes have further elucidated the mechanisms, which can involve both active hydrogen atom transfer and direct electron transfer, depending on the electrode material. mdpi.com
Biological Remediation Techniques
Biological remediation techniques harness natural processes of living organisms to break down or sequester contaminants like this compound (nonaBDE). These methods are considered environmentally friendly alternatives to traditional physicochemical remediation strategies. mdpi.comnih.gov Research in this area often focuses on decabromodiphenyl ether (decaBDE), a closely related and co-occurring compound, with the findings providing strong indications for the potential remediation of nonaBDE.
Biodegradation in Contaminated Matrices
Biodegradation involves the use of microorganisms to break down complex, hazardous substances into simpler, less toxic compounds. Studies on decaBDE, which is often found in commercial mixtures with nonaBDE, have demonstrated that microbial action can be an effective remediation pathway. nih.gov
In laboratory-scale soil slurry microcosms, effective biodegradation of decaBDE has been observed. nih.gov The primary mechanism involves a series of biological reactions that include hydroxylation and reductive debromination. nih.gov This process breaks down the highly brominated ether into lower brominated congeners. For instance, reductive debromination can produce various products, from tri-BDE to hepta-BDE congeners. nih.gov
Several bacterial species have been identified as key players in this degradation process. A facultative Pseudomonas sp. has been identified as a major component in soil slurry microcosms that effectively biodegrade decaBDE. nih.gov Additionally, Pseudomonas spp. and Acinetobacter spp. are often found in contaminated habitats and are known to have the ability to degrade BDE-209. mdpi.com The presence of specific genes, such as catechol 2,3-oxygenase, indicates a mechanism for cleaving the carbon backbone of the molecule at unbrominated positions. nih.gov
Research has also shown that combining microbial degradation with UV light radiation can create an economic and efficient treatment method for Polybrominated diphenyl ether (PBDE) contamination. researchgate.net The degradation rate constant for decaBDE was found to be significantly higher in the presence of UV irradiation compared to degradation in complete darkness. researchgate.net
Table 1: Research Findings on Biodegradation of Highly Brominated Diphenyl Ethers
| Study Focus | Matrix | Key Findings | Identified Microorganisms/Genes |
| Microbial Degradation | Soil Slurry Microcosm | Effective biodegradation occurred through hydroxylation and reductive debromination, producing tri- to hepta-BDE congeners. nih.gov | Pseudomonas sp., Catechol 2,3-oxygenase genes. nih.gov |
| Aerobic Degradation | Clay Slurry Microcosm | A novel immobilization technique using chitosan (B1678972) beads with TiO2 and a bacterial mixed culture effectively removed BDE-209. mdpi.com | Pseudomonas spp., Acinetobacter spp., Methyloversatilis spp., Terrimonas spp. mdpi.com |
| Anaerobic Degradation | Consumer-use Curtain Material | Thermophilic conditions (higher temperatures) were more beneficial for deca-BDE degradation than mesophilic conditions. nih.gov | Anaerobic bacteria (unspecified). nih.gov |
| Combined UV and Microbial Degradation | Soil/Water System | UV irradiation significantly increased the degradation rate constant compared to dark conditions. researchgate.net | Methylobacterium (inferred). researchgate.net |
Phytoremediation Potential
Phytoremediation is a cost-effective, plant-based approach to environmental cleanup that can be used to remove, contain, or degrade contaminants in soil, sediment, and water. mdpi.com For persistent organic pollutants like nonaBDE, plants can facilitate dissipation through uptake, accumulation, and transformation.
Pot experiments conducted with soils from an e-waste recycling area polluted with decaBDE have shown that certain plant species can effectively facilitate its dissipation. nih.gov Among the species tested, hygrocolous rice (Oryza sativa L.) and the xerophyte ryegrass (Lolium perenne L.) were identified as the most effective functional plants. nih.gov
The removal efficiency varies depending on the plant species, the initial concentration of the pollutant, and environmental conditions. nih.gov For instance, in one study, rice and ryegrass removed up to 52.9% and 38.7% of BDE-209, respectively, from field-contaminated soils. nih.gov The proposed mechanism involves microbial reductive debromination in the rhizosphere (the soil region directly influenced by root secretions), followed by aerobic oxidative cleavage of the molecule's benzene (B151609) ring. nih.gov Another study investigating the uptake of BDE-209 by different rice cultivars found that the Hefengzhan cultivar had the greatest ability for removal and accumulation, particularly when associated with the fungus Glomus intraradices. hkbu.edu.hk
Table 2: Effectiveness of Different Plant Species in Phytoremediation of Decabromodiphenyl Ether (BDE-209)
| Plant Species | Soil Type | Removal Efficiency (%) | Key Factors |
| Rice (Oryza sativa L.) cv. XiuS | Field-contaminated soil | 52.9% nih.gov | Water-dependent redox condition, microbial activity in the rhizosphere. nih.gov |
| Rice (Oryza sativa L.) cv. HuangHZ | Field-contaminated soil | 41.9% nih.gov | Plant species, pollution dose, and time. nih.gov |
| Ryegrass (Lolium perenne L.) | Field-contaminated soil | 38.7% nih.gov | Plant species, pollution dose, and time. nih.gov |
| Rice (Oryza sativa L.) cv. Hefengzhan | Spiked soil | Greatest accumulation among tested rice cultivars. hkbu.edu.hk | Association with mycorrhizal fungi (Glomus intraradices). hkbu.edu.hk |
Waste Management and Source Control Strategies
Effective management of nonaBDE contamination requires robust strategies for controlling sources and managing waste containing the chemical. These strategies are crucial to prevent further environmental release and human exposure.
Source control focuses on minimizing the release of nonaBDE from products and industrial processes. A key strategy is to establish appropriate limits for Unintentional Trace Contaminant (UTC) levels in products, including chemical substances, mixtures, and articles. This prevents the unknowing spread of the contaminant through the supply chain.
Waste management strategies address the handling of materials and products containing nonaBDE once they reach the end of their useful life. nih.gov For wastes containing PBDEs above a certain concentration threshold, specific disposal methods are required. Destruction via incineration is a common requirement for mixtures and articles where the chemical is present in concentrations greater than the established waste threshold. Furthermore, the recovery or re-use of the substance from waste is generally prohibited unless it is for destruction or other permitted treatments.
International agreements and national regulations play a significant role in guiding these strategies. The Stockholm Convention on Persistent Organic Pollutants and the Basel Convention provide frameworks for the environmentally sound management of wastes containing brominated diphenyl ethers. brsmeas.org Regulatory bodies, such as Australia's IChEMS Advisory Committee, support scheduling nonaBDE as a high-risk chemical and recommend specific concentration limits for its management in waste, aligning with standards like those in the European Union. These regulations oblige holders of waste and stockpiles to manage them appropriately to prevent dilution and environmental release.
Table 3: Recommended Concentration Limits for NonaBDE and other PBDEs
| Category | Substance | Concentration Limit | Source/Regulation |
| Unintentional Trace Contaminant (UTC) in Chemical Mixtures | NonaBDE (sum of congeners) | 10 mg/kg | Proposed IChEMS (Australia), adopted from EU POP Regulations. |
| Unintentional Trace Contaminant (UTC) in Articles | Sum of all PBDE congeners (tetraBDE to decaBDE) | 500 mg/kg | Proposed IChEMS (Australia), adopted from EU POP Regulations. |
| Hazardous Waste Threshold | PBDEs | > 1000 mg/kg | General guidance for considering PBDE waste as hazardous. researchgate.net |
Research Gaps and Future Directions in Nonabromodiphenyl Ether Studies
Advancing Understanding of Environmental Fate and Transformation Pathways
A primary area requiring further investigation is the detailed environmental fate and transformation of nonabromodiphenyl ether. While it is known that decabromodiphenyl ether (decaBDE) can break down into lower brominated congeners, including nonaBDE, the specific pathways and rates of these transformations under various environmental conditions are not fully understood. researchgate.netdcceew.gov.au Photodegradation is a known pathway for the breakdown of higher brominated PBDEs, with studies showing that nonaBDE congeners can degrade rapidly in the presence of sunlight, forming octa- and heptabrominated PBDEs. researchgate.net However, the influence of different environmental matrices, such as soil, sediment, and vegetation, on these transformation processes needs more in-depth research. nih.gov
Future research should focus on:
Identifying and quantifying the transformation products of nonaBDE in various environmental compartments to better predict the formation of more bioavailable and potentially more toxic lower-brominated congeners.
Investigating the role of microorganisms in the debromination of nonaBDE, as biodegradation is a potential, yet understudied, transformation pathway.
Developing more sophisticated environmental fate models that can accurately predict the long-range transport and persistence of nonaBDE and its degradation products. nih.gov
Elucidating Mechanisms of Toxicity and Long-Term Health Impacts
The toxicological profile of this compound is not as well-defined as that of other PBDEs. While studies on PBDEs, in general, have indicated potential for neurotoxicity, endocrine disruption, and carcinogenicity, the specific mechanisms of action for nonaBDE remain largely uncharacterized. wa.govnih.govciel.org Animal studies have suggested that developmental exposure to higher brominated PBDEs, including nonaBDE, can lead to neurotoxic effects. ratcatinc.com However, there is a critical need for studies that isolate the effects of nonaBDE from those of other PBDEs present in commercial mixtures.
Key research priorities in this area include:
Conducting in-depth toxicological studies to determine the specific cellular and molecular targets of nonaBDE. This includes investigating its potential to induce oxidative stress, DNA damage, and apoptosis. nih.govmdpi.com
Investigating the long-term health effects of exposure to nonaBDE, including its potential carcinogenicity and impacts on the reproductive, thyroid, and nervous systems. wa.govnih.govnih.govfrontiersin.org
Utilizing advanced toxicological models , such as in vitro and in silico methods, to screen for potential adverse effects and to better understand the structure-activity relationships of nonaBDE isomers.
Improving Analytical Sensitivity and Isomer-Specific Quantification
A significant challenge in studying this compound is the difficulty in accurately measuring and quantifying its various isomers in environmental and biological samples. The complexity of PBDE mixtures and the low concentrations at which they often occur necessitate the development of more sensitive and specific analytical methods. Traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been used, but they often require time-consuming sample preparation and may not fully separate all isomers. nih.gov
Future efforts should be directed towards:
Developing advanced analytical techniques with higher resolution and sensitivity for the isomer-specific quantification of nonaBDE. This could include the use of high-resolution mass spectrometry and novel chromatographic separation techniques. nih.gov
Creating certified reference materials for nonaBDE isomers to improve the accuracy and comparability of data across different laboratories.
Improving methods for detecting and quantifying nonaBDE metabolites in biological samples to better assess human exposure and metabolic pathways.
Developing Novel Remediation Technologies and Sustainable Management Strategies
The persistence of this compound in the environment necessitates the development of effective remediation technologies. Current approaches for dealing with PBDE-contaminated sites are often costly and not universally applicable. frtr.govitrcweb.orgresearchgate.net Research into innovative and sustainable remediation strategies is crucial for mitigating the environmental burden of nonaBDE. Promising areas of research include the use of bimetallic nanoparticles, such as nickel/iron, which have shown the potential to degrade higher brominated PBDEs in soil. researchgate.netnih.gov
Future research should focus on:
Exploring and optimizing novel remediation techniques , including bioremediation, phytoremediation, and advanced oxidation processes, for the removal of nonaBDE from soil, water, and sediment. frtr.govresearchgate.net
Developing sustainable management strategies for products containing nonaBDE at the end of their life cycle to prevent further environmental contamination. magonlinelibrary.comnih.gov This includes improving recycling processes and promoting the use of safer, greener flame retardant alternatives. nih.govunep.orgemerald.com
Investigating the effectiveness of current waste management practices , such as incineration and landfilling, in destroying or containing nonaBDE and preventing its release into the environment.
Comprehensive Global Monitoring and Risk Assessment Harmonization
Priorities for future work in this area include:
Establishing a coordinated global monitoring network to systematically collect data on nonaBDE concentrations in the environment and in human populations.
Harmonizing risk assessment frameworks for PBDEs, including nonaBDE, to ensure consistent and protective public health policies. tandfonline.comeuropa.euresearchgate.neteuropa.eunih.gov This involves standardizing methodologies for exposure assessment and toxicological evaluation.
Conducting comprehensive risk assessments that specifically address the risks associated with nonaBDE, taking into account its unique properties and transformation products. dcceew.gov.au
Data Tables
Table 1: Research Gaps in this compound Studies
| Research Area | Key Gaps |
| Environmental Fate and Transformation | - Incomplete understanding of transformation pathways and rates in different environmental media.- Limited knowledge of the role of microorganisms in debromination.- Need for more accurate predictive models for long-range transport. |
| Toxicity and Health Impacts | - Lack of specific toxicological data for nonaBDE, separate from other PBDEs.- Unclear long-term health effects, including carcinogenicity.- Insufficient understanding of the mechanisms of toxicity at the molecular level. |
| Analytical Methods | - Difficulty in isomer-specific quantification.- Lack of certified reference materials.- Need for more sensitive methods for detecting metabolites. |
| Remediation and Management | - Limited availability of cost-effective and sustainable remediation technologies.- Need for improved end-of-life management strategies for products containing nonaBDE.- Inadequate information on the effectiveness of current waste disposal methods. |
| Monitoring and Risk Assessment | - Scarcity of global monitoring data specifically for nonaBDE.- Inconsistencies in risk assessment methodologies across jurisdictions.- Lack of a comprehensive risk assessment focused solely on nonaBDE. |
Q & A
Q. What analytical methods are recommended for quantifying nonabromodiphenyl ether in environmental samples?
this compound (e.g., BDE-207, BDE-208) is typically analyzed using gas chromatography coupled with high-resolution mass spectrometry (GC/HRMS). Calibration requires certified standard solutions (e.g., 50 µg/mL in nonane, toluene, or isooctane) to ensure precision. Internal standards like 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether (Cl-BDE-208) improve accuracy by correcting for matrix effects . For environmental matrices, Soxhlet extraction followed by liquid chromatography cleanup is critical to remove interfering compounds .
Q. Where is this compound commonly detected in the environment?
this compound is primarily found as a degradation product of decabromodiphenyl ether (BDE-209) in anaerobic environments, such as sewage sludge and sediments . It is also present in trace amounts (<1%) in commercial decabromodiphenyl ether mixtures used in flame-retarded plastics and textiles . Monitoring studies should prioritize industrial zones and wastewater treatment plants due to higher contamination risks.
Q. How should researchers handle standard solutions for this compound analysis?
Use RoHS-compliant standards to avoid regulatory conflicts. Store solutions in inert solvents (e.g., nonane or toluene) at –20°C to prevent degradation. Verify solvent compatibility with the analytical column; for example, isooctane may require longer equilibration times in GC systems .
Advanced Research Questions
Q. What experimental designs are effective for studying anaerobic degradation of this compound?
Anaerobic sludge incubations (e.g., mesophilic digesters) with primers (e.g., electron donors like acetate) accelerate degradation rates. Monitor pseudo-first-order rate constants (e.g., 1 × 10⁻³ d⁻¹ for BDE-209 degradation) over 200+ days using GC/HRMS. Sterile controls are essential to confirm microbial mediation . Debromination patterns (para > meta > ortho positions) should be analyzed via congener-specific quantification to identify intermediates like octabromodiphenyl ethers .
Q. How does neonatal exposure to this compound affect neurodevelopment in animal models?
Mouse studies show dose-dependent impairments in spontaneous behavior, learning, and memory at adult stages. Experimental designs should administer this compound via maternal exposure during gestation/lactation. Behavioral endpoints (e.g., Morris water maze for spatial memory) and synaptic protein markers (e.g., CaMKII) are critical for mechanistic insights .
Q. Can computational models predict the bioaccumulation potential of this compound?
Machine learning models using Extended Connectivity Fingerprint (ECFP) descriptors and Dice similarity scores (0–1 scale) correlate structural features with bioaccumulation. For example, BDE-208 and BDE-183 share a similarity score of 0.67, enabling cross-prediction of uptake in plant roots from soil . Validate models with in vitro assays (e.g., lipid-water partitioning coefficients) .
Q. What factors influence the debromination kinetics of this compound?
Key variables include microbial community composition, redox potential (–300 mV for optimal reductive debromination), and primer availability. Meta-debromination is 50% slower than para-debromination in anaerobic systems . Long-term studies (>6 months) are required to observe ortho-debromination, which is statistically insignificant in shorter trials .
Q. How do researchers differentiate this compound isomers in environmental samples?
Use orthogonal chromatographic methods (e.g., LC-MS/MS with C18 and biphenyl columns) combined with isotopic dilution. BDE-207 (2,2′,3,3′,4,4′,5,6,6′-nonabromodiphenyl ether) and BDE-208 (2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether) require high-resolution mass spectrometry (R > 10,000) for baseline separation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
